molecular formula C15H17NO3 B054182 3-Hydroxy Agomelatine CAS No. 166526-99-4

3-Hydroxy Agomelatine

Cat. No. B054182
CAS RN: 166526-99-4
M. Wt: 259.3 g/mol
InChI Key: VUBBOOVHTBZRTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hydroxy Agomelatine involves complex chemical reactions. A novel synthesis approach for agomelatine, which indirectly relates to the production of this compound, includes steps such as borane reduction, semipinacol rearrangement, aldoxime formation, and Ra-Ni hydrogenation/acetylation (Markl & Zlotos, 2011). Another method involves diazotization-iodination, formylation, C–C bond formation by nitroaldol, and N-acetylation starting from 8-aminonaphthalen-2-ol (Kandagatla et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound, like its parent compound agomelatine, is characterized by complex interactions and bonds. Agomelatine forms cocrystals with various coformers, suggesting a versatile molecular structure that can interact with different molecules to improve its solubility and pharmacokinetic profile. The molecular structure also includes significant hydrogen bonding and π-π interactions, contributing to its physical and chemical properties (Yan et al., 2012).

Chemical Reactions and Properties

Agomelatine and by extension, this compound, undergo various chemical reactions, highlighting their reactive nature and chemical properties. The metabolite's formation itself is indicative of agomelatine's metabolic pathway, involving oxidation and hydroxylation processes. Moreover, the interaction of agomelatine with reactive oxygen species to form products like C3HOM, an immediate product of melatonin's interaction with ROS, showcases its potential antioxidative properties (Tan et al., 2014).

Scientific Research Applications

  • Pharmacokinetics and Bioequivalence : A study by Li et al. (2015) developed and validated a sensitive LC-MS/MS method for determining agomelatine and its metabolites, including 3-Hydroxy Agomelatine, in human plasma. This method was successfully applied to a bioequivalence study in healthy volunteers (Li et al., 2015).

  • Treatment of Memory Disorders : Agomelatine's potential in treating memory disorders in neurodegenerative diseases is highlighted by its effects on melatonin receptors and serotonin receptors. It may improve memory and cognitive behaviors, which are critical in conditions like Alzheimer's disease (Su et al., 2022).

  • Antidepressant Properties : The antidepressant properties of agomelatine are due to its action on melatonin receptors and serotonin receptors. This dual action leads to increases in hippocampal proliferation and survival, suggesting a unique role in treating depression (Guardiola‐Lemaître et al., 2014).

  • Metabolic Pathways and Adverse Effects : A study by Liu et al. (2016) investigated agomelatine's metabolism, identifying novel metabolic pathways and metabolites, which is crucial for understanding the drug's efficacy and safety, as well as potential drug-drug interactions (Liu et al., 2016).

  • Melatonin Agonist and Serotonin Antagonist : As a melatonin agonist and serotonin antagonist, agomelatine enhances frontocortical dopaminergic and adrenergic pathways, which is significant for its therapeutic effects in depression and other mood disorders (Millan et al., 2003).

  • Potential in Treating Glaucoma : Agomelatine's ability to lower intraocular pressure in glaucoma patients, owing to its melatonin agonist properties, indicates its potential application beyond psychiatric disorders (Pescosolido et al., 2015).

  • Neurogenesis Regulation : Agomelatine enhances cell proliferation, maturation, and survival in the rat hippocampus, suggesting its role in neurogenesis and potential therapeutic applications in mood disorders (Soumier et al., 2009).

  • Melatonin Analogues Synthesis and Evaluation : Research on synthesizing and evaluating agomelatine analogues further explores its pharmacological profile, aiming to optimize its clinical efficacy (Ettaoussi et al., 2013).

Mechanism of Action

Target of Action

3-Hydroxy Agomelatine, a metabolite of Agomelatine, is known to interact with melatonin MT1 and MT2 receptors as a potent agonist, and with serotonin 5-HT2C receptors as a neutral antagonist . These receptors play a crucial role in the regulation of mood, anxiety, and circadian rhythms .

Mode of Action

The compound’s interaction with its targets leads to a unique synergistic action. The activation of melatonin receptors and the simultaneous blocking of 5-HT2C receptors result in a range of psychotropic effects . The existence of heteromeric complexes of MT1 and MT2 with 5-HT2C receptors at the cellular level may explain how these two properties of this compound translate into a synergistic action .

Biochemical Pathways

This compound affects multiple cellular pathways. It leads to increases in hippocampal proliferation, maturation, and survival through the modulation of various cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling . It also affects key targets such as early genes and kinases .

Pharmacokinetics

Agomelatine undergoes extensive first-pass hepatic metabolism, resulting in the formation of this compound . The compound displays irregular absorption profiles and large interindividual variability (IIV) and interoccasion variability of pharmacokinetics . The intrinsic clearance of Agomelatine has an estimated IIV of 130.8% and interoccasion variability of 28.5% .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It resynchronizes circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It also increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . Furthermore, it has been shown to decrease the protein levels of trigger Toll-like receptor (TLR4)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway components together with nucleotide-binding domain, leucine-rich-containing family, pyrin domain–containing-3 (NLRP3) inflammasome components .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of liver disease. For instance, portosystemic shunting associated with liver disease might lead to significant alterations of Agomelatine pharmacokinetics, and lead to substantially increased exposure .

Safety and Hazards

The safety data sheet for 3-Hydroxy Agomelatine indicates that it should be handled with care . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult .

properties

IUPAC Name

N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBBOOVHTBZRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of developing a sensitive analytical method for 3-Hydroxy Agomelatine in the context of Agomelatine research?

A: this compound is a key metabolite of the antidepressant drug Agomelatine. Developing a sensitive and accurate analytical method, like the LC-MS/MS method described in the paper [], is crucial for several reasons:

    Q2: What specific challenges did the researchers address in developing the LC-MS/MS method for this compound analysis?

    A: The paper [] highlights the need for a highly sensitive and specific method for analyzing this compound in human plasma. This is due to:

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